

2-cyclohexylbenzoic acid melting point

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Compound of Interest

Compound Name: 2-cyclohexylbenzoic Acid

Cat. No.: B181603

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An In-Depth Technical Guide to the Melting Point of 2-Cyclohexylbenzoic Acid

Introduction

2-Cyclohexylbenzoic acid ($C_{13}H_{16}O_2$, CAS No: 97023-48-8) is an aromatic carboxylic acid characterized by a cyclohexyl substituent at the ortho-position of the benzoic acid ring. This molecule serves as a valuable intermediate in organic synthesis and holds potential in the development of novel pharmaceutical agents and materials. Within the rigorous framework of chemical and pharmaceutical development, the melting point is a fundamental thermodynamic property. It is a critical first-line indicator of identity, purity, and solid-state form, directly influencing material processability, stability, and bioavailability.

The literature and commercial sources present a notable variability in the reported melting point of **2-cyclohexylbenzoic acid**, with values ranging from approximately 101°C to as high as 153°C.^{[1][2]} This discrepancy underscores the necessity for a thorough and methodologically sound approach to its determination. This guide provides an in-depth analysis of the factors governing the melting point of **2-cyclohexylbenzoic acid**, details robust protocols for its accurate measurement, and offers expert insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

Physicochemical Landscape and Its Influence on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a liquid phase. This transition requires sufficient energy to overcome the

intermolecular forces holding the crystal lattice together. The molecular structure of **2-cyclohexylbenzoic acid** dictates the nature and strength of these forces.

- **Hydrogen Bonding:** The primary intermolecular force is the strong hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of stable centrosymmetric dimers. This dimerization significantly increases the energy required to break the lattice, contributing to a relatively high melting point compared to non-acidic analogues.[\[3\]](#)[\[4\]](#)
- **Van der Waals Forces:** The bulky, non-polar cyclohexyl and phenyl rings contribute significant surface area for van der Waals interactions (specifically, London dispersion forces), further stabilizing the crystal lattice.
- **Crystal Packing:** The ortho-positioning of the sterically demanding cyclohexyl group can influence the efficiency of crystal packing. The way molecules arrange themselves in the solid state affects the overall lattice energy; inefficient packing can lead to a lower melting point compared to more compact isomers.[\[5\]](#) For some homologous series of carboxylic acids, those with an even number of carbon atoms pack more efficiently and thus have higher melting points than their odd-numbered counterparts, a phenomenon known as the alternation effect.[\[5\]](#)[\[6\]](#)

Table 1: Core Physicochemical Properties of **2-Cyclohexylbenzoic Acid**

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 97023-48-8 | [1] [7] [8] |
| Molecular Formula | C ₁₃ H ₁₆ O ₂ | [1] [2] [9] |
| Molecular Weight | 204.27 g/mol | [2] [10] |
| Appearance | White to off-white crystals or powder | [1] [2] |

Deconstructing the Variability: Impurities and Polymorphism

The significant range in reported melting points for **2-cyclohexylbenzoic acid** necessitates a critical evaluation of two primary factors: sample purity and the potential for polymorphism.

Table 2: Reported Melting Point Data for **2-Cyclohexylbenzoic Acid**

| Melting Point / Range (°C) | Purity | Source |
|----------------------------|---------------|--|
| 101.5–110.5 | 97% | Thermo Scientific Chemicals[1] [10] |
| 103–105 | 97% | Fisher Scientific[8] |
| 103–105 | Not specified | ChemicalBook, LookChem[11] [12] |
| 151–153 | 97% | Industrial Chemicals Supplier[2] |

The Impact of Impurities

It is a fundamental thermodynamic principle that impurities disrupt the crystal lattice of a substance, typically resulting in a melting point depression and a broadening of the melting range.[13][14] A pure substance melts over a sharp, narrow range (often < 1°C), whereas an impure sample will begin to melt at a lower temperature and complete the transition over a wider range.

Potential impurities in a sample of **2-cyclohexylbenzoic acid** are largely dependent on its synthetic route. For instance, in a Friedel-Crafts-type synthesis, impurities could include unreacted starting materials or isomeric byproducts (e.g., 4-cyclohexylbenzoic acid).[15] If an oxidation route is used, over-oxidation to other species or residual starting material can also contaminate the final product. The 97% purity often cited by commercial suppliers inherently accounts for a melting range rather than a sharp point.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[16][17] Different polymorphs of the same compound have distinct crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. It is a

critical consideration in the pharmaceutical industry, as a change in polymorphic form can alter a drug's performance.

The large discrepancy between the ~103-105°C range and the ~151-153°C value strongly suggests the possible existence of at least two different polymorphs of **2-cyclohexylbenzoic acid**.^{[2][8]} The form with the more thermodynamically stable crystal lattice will have the higher melting point. The specific polymorph obtained is often dictated by crystallization conditions such as the choice of solvent, cooling rate, and temperature.^[18] Without further crystallographic data, it is hypothesized that the more frequently reported 103-105°C range represents a metastable form, while the 151-153°C value could correspond to a more stable, higher-melting polymorph.

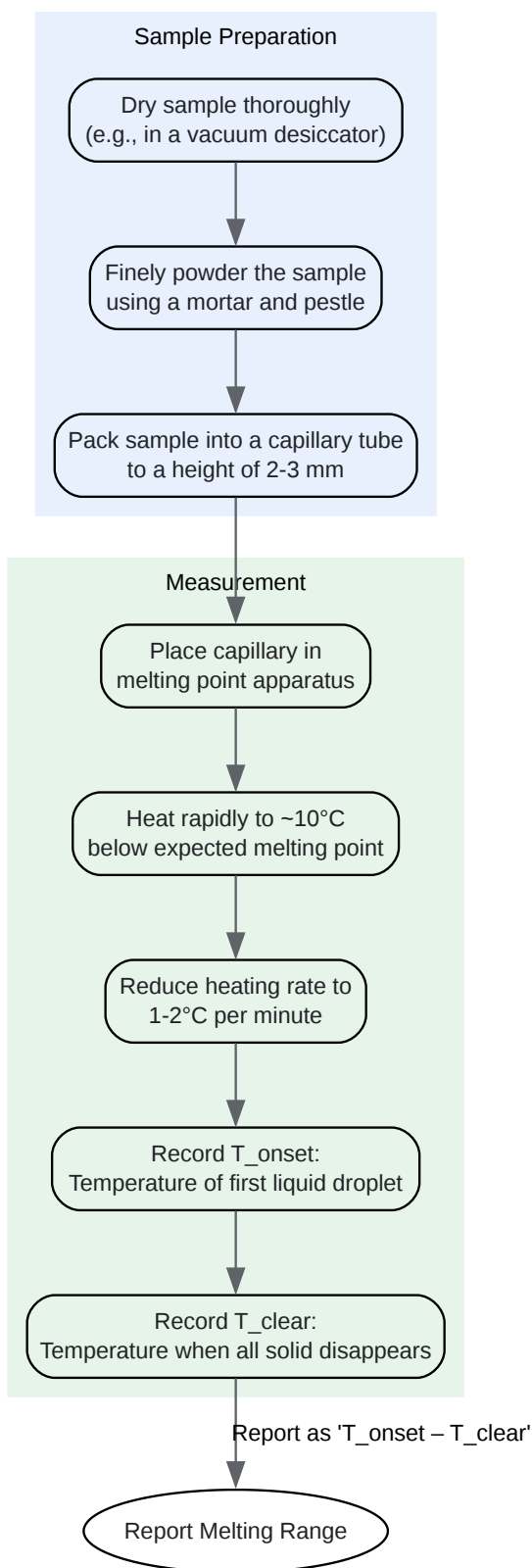
Methodologies for Accurate Melting Point Determination

To generate reliable and reproducible data, standardized methodologies must be employed. We present two protocols, from the classical capillary method to the more advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This visual observation method is a cornerstone of organic chemistry for assessing purity and identity. It relies on heating a small sample in a capillary tube at a controlled rate.

Experimental Workflow: Capillary Method



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Caption: Workflow for Capillary Melting Point Determination.

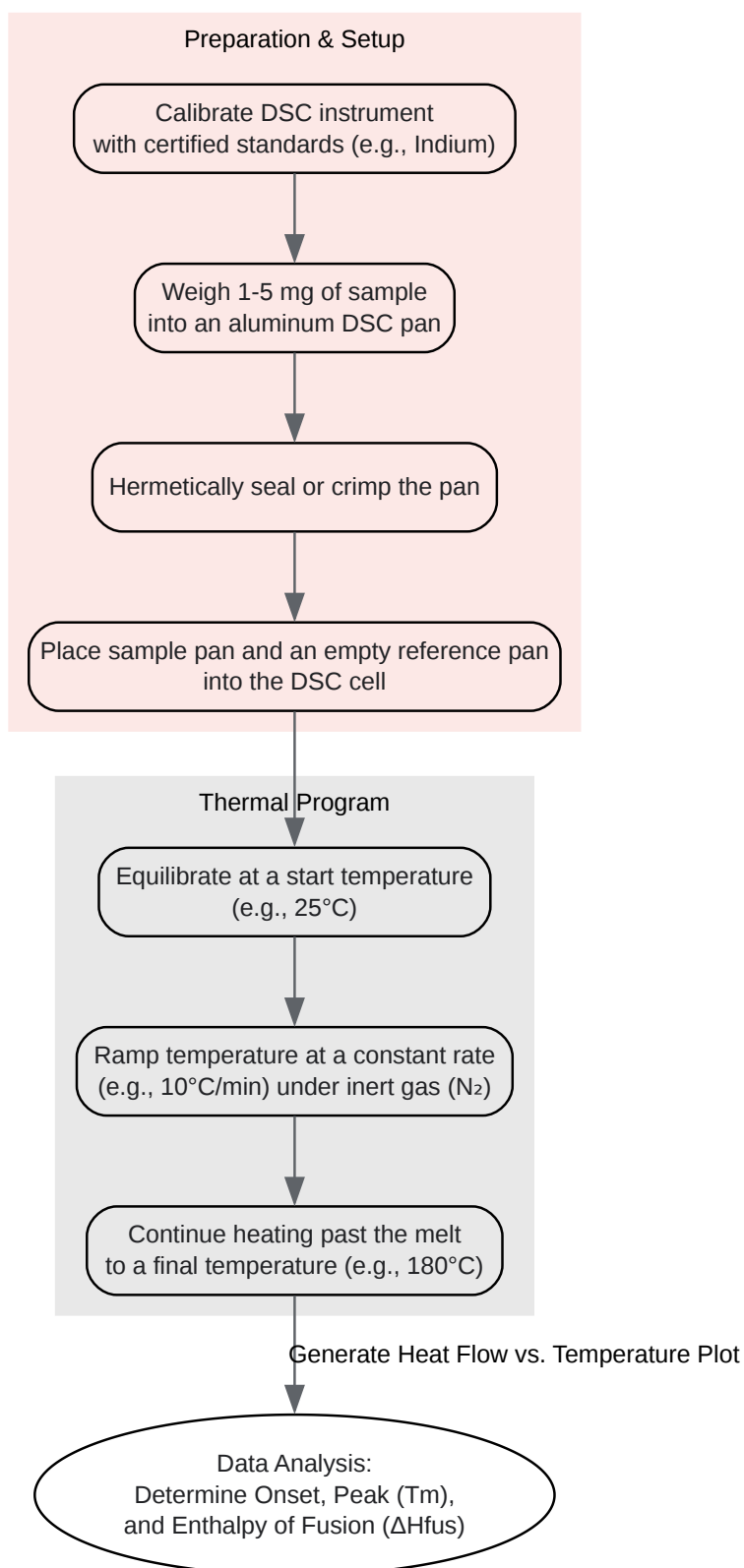
Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **2-cyclohexylbenzoic acid** sample is completely dry, as residual solvent will depress the melting point.^[19] Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.
- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to tightly pack a 2-3 mm column of the sample.^[20]
- **Instrument Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating Protocol:**
 - For an unknown sample, perform a rapid preliminary run (10-20°C/min) to find an approximate melting range.
 - For a precise measurement, use a fresh sample and heat rapidly to a temperature about 10°C below the expected melting point.
 - Decrease the heating rate to 1°C/min as specified by most pharmacopeias to allow for thermal equilibrium between the sample, heating block, and thermometer.^[21]
- **Observation and Reporting:**
 - Record the temperature at which the first drop of liquid appears (T_{onset}).
 - Record the temperature at which the last crystal melts (T_{clear} or clear point).^[19]
 - The result is reported as the melting range ($T_{\text{onset}} - T_{\text{clear}}$). A narrow range (e.g., 104-105°C) indicates high purity, while a broad range (e.g., 101-105°C) suggests the presence of impurities.^[14]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise data than visual methods.^{[22][23]} It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow: DSC Analysis

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